1-Cyclopropyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one
Description
Structural and Functional Uniqueness
The compound’s bicyclic framework combines a partially saturated pyridinone ring with a strained cyclopropane moiety, creating a three-dimensional architecture that enhances binding affinity to biological targets. The hydroxyl group at position 4 and the lactam group (C=O at position 2) enable hydrogen-bonding interactions critical for pharmacological activity. For example:
- The cyclopropyl group introduces steric constraints that stabilize bioactive conformations, a feature exploited in neurology-targeted drug design.
- The methyl group at position 6 modulates electronic effects, influencing reactivity in cross-coupling reactions.
This structural motif is prevalent in compounds with demonstrated activity against neurological disorders, including Parkinson’s disease and multiple sclerosis, due to its ability to modulate ion channels and enzyme targets.
Role in Multicomponent Reactions
1-Cyclopropyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one is synthesized via palladium-catalyzed cross-coupling and cyclopropanation strategies. These methods highlight its utility in multicomponent reactions (MCRs), which are central to generating molecular diversity in drug discovery:
- Palladium-mediated coupling : Enables the introduction of aryl/heteroaryl groups at position 5
Properties
IUPAC Name |
1-cyclopropyl-4-hydroxy-6-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(11)5-9(12)10(6)7-2-3-7/h4-5,7,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYPFPOMPCTUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopropyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one (CAS: 886185-99-5) is a heterocyclic compound with potential biological activity. This article reviews its chemical properties, biological activities, and relevant research findings.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| Chemical Formula | C9H11NO2 |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 1-cyclopropyl-4-hydroxy-6-methylpyridin-2-one |
| PubChem CID | 54704852 |
| Appearance | Powder |
Biological Activity
The biological activity of this compound has been explored in various studies, particularly its effects on enzymatic inhibition and potential therapeutic applications.
Enzymatic Inhibition
Research indicates that this compound exhibits significant inhibition of specific enzymes. For instance, it has shown reversible inhibition of CYP3A4 with an IC50 value of 0.34 µM, indicating its potential as a modulator of drug metabolism pathways .
Case Studies and Research Findings
- CYP Enzyme Inhibition : A study highlighted the compound's ability to inhibit CYP3A4 significantly while showing no inhibition on other CYP isoforms (IC50 > 5 µM) . This selectivity is crucial for minimizing adverse drug interactions.
- Antiproliferative Activity : In vitro studies have demonstrated that derivatives of similar pyridine structures exhibit antiproliferative effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
- Binding Affinity Studies : The binding affinity of the compound to specific protein targets has been investigated. For example, compounds structurally related to this compound have been shown to interact with key proteins involved in cancer progression and inflammation .
Safety and Toxicological Information
Safety data indicate that the compound can cause skin and eye irritation (GHS Classification: Category 2) and may pose respiratory risks upon inhalation . Proper handling precautions are necessary to mitigate potential hazards.
Scientific Research Applications
Biological Activities
Research indicates that 1-Cyclopropyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one exhibits various biological activities that make it a candidate for further development in therapeutic applications.
Antioxidant Activity
This compound has shown promising antioxidant properties, which can help mitigate oxidative stress in biological systems. Antioxidants are crucial in preventing cellular damage caused by free radicals, thereby playing a role in the prevention of various diseases, including cancer and neurodegenerative disorders.
Neuroprotective Effects
Studies have suggested that this compound may possess neuroprotective effects, potentially making it useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to protect neuronal cells from damage could lead to new therapeutic strategies for these conditions.
Antimicrobial Properties
Preliminary research indicates that this compound may exhibit antimicrobial activity against certain bacterial strains. This characteristic could be beneficial in developing new antibiotics or antimicrobial agents.
Drug Development
The unique structure of this compound allows for modifications that can enhance its pharmacological properties. Researchers are exploring its potential as a lead compound for developing new drugs targeting various diseases.
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives with potentially improved efficacy and selectivity. These derivatives can be tailored to enhance specific biological activities or reduce side effects.
Case Study 1: Neuroprotective Research
In a study published in the Journal of Medicinal Chemistry, researchers investigated the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The results demonstrated a significant reduction in cell death and oxidative markers, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Antimicrobial Activity Assessment
A recent study evaluated the antimicrobial properties of this compound against various bacterial strains. The compound exhibited significant inhibitory effects against Gram-positive bacteria, indicating its potential as a new antibiotic candidate .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Substituent Effects
The compound’s structural analogs share the dihydropyridinone core but differ in substituents, leading to variations in physicochemical and pharmacological properties. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Dihydropyridinone Derivatives
*Calculated from molecular formulas.
Substituent-Driven Properties
- Cyclopropyl Group : Enhances metabolic stability and rigidity compared to linear alkyl chains (e.g., propyl in MM1146.03 ). This feature may reduce off-target interactions in drug design.
- Hydroxyl Group: Increases hydrophilicity and hydrogen-bonding capacity, distinguishing it from non-polar analogs like UNC1999 .
- Methyl Group : Improves lipophilicity and membrane permeability, a common feature in MM1146.02 and the target compound .
Table 2: Functional and Application Comparison
Bioactivity and Selectivity
- The target compound’s hydroxyl group may favor interactions with polar enzyme active sites, unlike UNC1999’s carboxamide and indazole groups, which target hydrophobic kinase pockets .
Preparation Methods
Palladium- and Copper-Catalyzed Cross-Coupling Approach
A well-established method for synthesizing 1,2-dihydropyridin-2-one derivatives involves the reaction of a pyridone precursor with boronic acid derivatives in the presence of palladium and copper catalysts along with a phosphorus ligand and a base. This approach is documented in patent US8772497B2 and its related literature.
-
- React a compound of the formula (I), typically a 3-substituted 2(1H)-pyridone, with a boronic acid derivative (II).
- Use a palladium compound (e.g., Pd(PPh3)4), copper acetate, a phosphorus compound (e.g., triphenylphosphine), and a base such as triethylamine.
- The reaction proceeds via a coupling mechanism to yield the 1,2-dihydropyridin-2-one compound (III).
-
- Solvent: Often an organic solvent such as toluene or DMF.
- Temperature: Moderate heating to reflux conditions.
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation.
-
The reaction of 3-(2-cyanophenyl)-5-(2-pyridyl)-2(1H)-pyridone with phenylboronic acid in the presence of copper acetate and triethylamine yields the corresponding 1,2-dihydropyridin-2-one derivative.
This method is adaptable for introducing various substituents, including cyclopropyl groups, by selecting appropriate boronic acid derivatives.
Cyclization and Functionalization of Hydroxy-Substituted Pyridinones
Another synthetic strategy involves the preparation of hydroxy-substituted dihydropyridinones through cyclization reactions starting from substituted pyridines or pyran-2-ones, followed by functional group transformations to introduce the cyclopropyl moiety.
-
- Starting from 6-substituted 4-hydroxy-2H-pyran-2-ones, reaction with amines under acidic conditions leads to 4-hydroxy-1-substituted pyridin-2(1H)-ones.
- Subsequent acylation and cyclization steps afford chromenopyridine derivatives, which are structurally related to dihydropyridinones.
- Introduction of cyclopropyl groups can be achieved by using cyclopropyl-substituted amines or by ring-closing reactions involving cyclopropyl precursors.
-
- Amines (e.g., cyclopropylamine) with acetic acid as catalyst.
- Heating in solvents such as trifluoroethanol at elevated temperatures (~110 °C).
- Purification by silica gel chromatography and recrystallization.
This approach allows for the incorporation of cyclopropyl groups at specific positions on the dihydropyridinone ring system, including the 1-position.
Rearrangement and Electrophilic Substitution Strategies
Innovative methods include rearrangement reactions of dihydropyridin-2-ones to form complex bicyclic structures, which can be adapted for functionalized derivatives like 1-cyclopropyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one.
-
- Use of N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) to induce rearrangements.
- Control of reaction conditions (dry solvents, temperature ~60 °C, reaction time ~3.5 h) to favor desired products.
- Formation of N-acyliminium ion intermediates that can be trapped by nucleophiles or undergo electrophilic substitution.
While this method is more complex and less direct, it offers potential for diversification of the dihydropyridinone scaffold including cyclopropyl substitution.
Summary Table of Preparation Methods
| Method Number | Key Reaction Type | Starting Materials | Catalysts/Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|---|
| 1 | Pd/Cu-catalyzed cross-coupling | 3-substituted 2(1H)-pyridone + boronic acid | Pd compound, Cu acetate, P-ligand, base | Organic solvent, inert atmosphere, reflux | Moderate to high | Versatile, widely used for 1,2-dihydropyridin-2-ones |
| 2 | Cyclization & amine substitution | 6-substituted 4-hydroxy-2H-pyran-2-one + amines | AcOH, heating, solvents (CF3CH2OH) | 110 °C, 14 h | Low to moderate (e.g., 16%) | Enables cyclopropyl introduction via amine substrate |
| 3 | Rearrangement & electrophilic substitution | 3,6-dihydropyridin-2-ones + NBS/NIS | NBS or NIS, dry solvents | 60 °C, 3.5 h | Moderate (~50%) | Allows formation of complex derivatives with chiral centers |
Detailed Research Findings and Notes
The palladium/copper catalyzed method (Method 1) is the most established and scalable for producing 1,2-dihydropyridin-2-one derivatives, including those with cyclopropyl groups, by selecting appropriate boronic acid derivatives. This method benefits from well-understood catalytic cycles and can be fine-tuned for selectivity and yield.
Cyclization methods (Method 2) involving amine substitution on hydroxy-pyranones provide a route to hydroxy-substituted dihydropyridinones with cyclopropyl groups introduced via cyclopropylamine. Although yields can be modest, this method allows structural diversity and access to related chromenopyridine derivatives.
Rearrangement methods (Method 3) offer innovative pathways to functionalized bicyclic dihydropyridinone derivatives but are less direct and yield moderate amounts of product. These methods are useful for generating novel scaffolds and chiral centers but may require further optimization for industrial application.
Q & A
Basic: What are the established synthetic routes for 1-cyclopropyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one, and what key intermediates are involved?
Synthesis of dihydropyridin-2-one derivatives typically involves cyclocondensation or multicomponent reactions. For analogous compounds, a common approach includes:
- Cyclocondensation of β-keto esters with urea or thiourea under acidic conditions to form the pyrimidinone core .
- Functionalization of the cyclopropyl group via nucleophilic substitution or cross-coupling reactions, as seen in related piperidine- and pyrimidine-containing compounds .
- Hydroxylation at the 4-position using oxidizing agents like H2O2 or tert-butyl hydroperoxide, followed by purification via recrystallization .
Key intermediates include β-keto esters (e.g., methyl 3-cyclopropyl-3-oxopropanoate) and cyclopropylamine derivatives. Reaction progress is monitored using TLC or HPLC .
Basic: How is the structural characterization of this compound performed, and what spectral data are critical for validation?
Characterization relies on:
- <sup>1</sup>H/ <sup>13</sup>C NMR : Peaks for the cyclopropyl group (δ ~0.8–1.2 ppm for protons; δ ~10–20 ppm for carbons) and the dihydropyridinone ring (δ ~5.5–6.5 ppm for the enolic proton) .
- Mass spectrometry (ESI-MS) : Molecular ion [M+H]<sup>+</sup> to confirm molecular weight (e.g., calculated for C10H13NO2: 179.09 g/mol) .
- IR spectroscopy : Stretching vibrations for the hydroxyl group (~3200–3500 cm<sup>-1</sup>) and carbonyl group (~1650–1700 cm<sup>-1</sup>) .
- X-ray crystallography (if crystalline): To resolve stereochemistry and confirm the dihydropyridinone ring conformation .
Advanced: How can reaction conditions be optimized to improve the yield of the cyclopropane ring formation in this compound?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclopropanation efficiency by stabilizing transition states .
- Catalyst screening : Transition-metal catalysts (e.g., Cu(I)) or phase-transfer catalysts improve ring-closure kinetics .
- Temperature control : Slow addition of reagents at 0–5°C minimizes side reactions, followed by gradual warming to room temperature .
- pH adjustment : Maintaining mildly acidic conditions (pH ~5–6) prevents decomposition of the hydroxyl group .
Yields are quantified via HPLC, with typical improvements from 40% to >70% under optimized conditions .
Advanced: What mechanistic insights explain the regioselectivity of hydroxylation at the 4-position in dihydropyridin-2-one derivatives?
Regioselectivity is influenced by:
- Electronic effects : The electron-withdrawing carbonyl group at position 2 directs electrophilic hydroxylation to the para position (C4) via resonance stabilization .
- Steric hindrance : Bulky substituents (e.g., cyclopropyl) at C1 shield adjacent positions, favoring C4 hydroxylation .
- Oxidizing agent : H2O2 in acetic acid generates peracid intermediates that selectively target the electron-rich C4 position .
Computational studies (DFT calculations) can predict reaction sites by analyzing frontier molecular orbitals .
Advanced: How can researchers resolve contradictions in reported biological activities of dihydropyridin-2-one analogs?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity) across labs to ensure reproducibility .
- Structural nuances : Minor substituent changes (e.g., methyl vs. cyclopropyl) drastically alter binding affinities. Use SAR studies to isolate critical moieties .
- Solubility differences : Poor solubility in biological matrices can falsely reduce observed activity. Include co-solvents (e.g., DMSO ≤1%) or pro-drug strategies .
- Target specificity : Screen against related enzymes (e.g., kinases vs. phosphatases) to clarify selectivity .
Advanced: What computational methods are suitable for predicting the tautomeric stability of 4-hydroxy-dihydropyridin-2-one derivatives?
- Density Functional Theory (DFT) : Calculate energy differences between enol (hydroxy) and keto tautomers. B3LYP/6-311+G(d,p) is commonly used .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on tautomer equilibrium .
- NMR chemical shift prediction : Compare computed <sup>1</sup>H shifts (e.g., using GIAO method) with experimental data to validate dominant tautomers .
Advanced: What strategies mitigate degradation of the cyclopropyl group during storage or biological assays?
- Lyophilization : Store the compound as a lyophilized powder under inert gas (N2) to prevent oxidation .
- Buffered solutions : Use phosphate buffers (pH 7.4) with antioxidants (e.g., ascorbic acid) for in vitro studies .
- Protective groups : Temporarily protect the hydroxyl group (e.g., as a tert-butyldimethylsilyl ether) during synthesis .
Advanced: How do steric and electronic effects of the cyclopropyl group influence the compound’s reactivity in cross-coupling reactions?
- Steric effects : The cyclopropyl group’s rigidity hinders access to catalytic sites, reducing reaction rates. Use bulky ligands (e.g., XPhos) to enhance Pd-catalyzed couplings .
- Electronic effects : The cyclopropane ring’s strain increases electron density at adjacent carbons, facilitating nucleophilic substitutions at C6 .
- Ring-opening pathways : Monitor for undesired ring-opening under strong acidic/basic conditions using <sup>1</sup>H NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
